molecular formula C16H11ClN2O4 B8762717 8-Chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

8-Chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Cat. No. B8762717
M. Wt: 330.72 g/mol
InChI Key: VPEDJTGZXSMEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a useful research compound. Its molecular formula is C16H11ClN2O4 and its molecular weight is 330.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Molecular Formula

C16H11ClN2O4

Molecular Weight

330.72 g/mol

IUPAC Name

8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carboxylic acid

InChI

InChI=1S/C16H11ClN2O4/c1-23-10-7-5-9(6-8-10)19-12-4-2-3-11(17)13(12)18-14(15(19)20)16(21)22/h2-8H,1H3,(H,21,22)

InChI Key

VPEDJTGZXSMEEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.7 g (21.5 mmol) of ethyl 5-chloro-1-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoxaline-3-carboxylate was dissolved in ethanol (100 ml), and 6.9 g (43.1 mmol) of a 25% aqueous solution of sodium hydroxide was added thereto. The mixture was stirred for 12 hours at room temperature. The reaction mixture was concentrated under reduced pressure, water was added to the residue thus obtained, and the mixture was acidified using 10% hydrochloric acid. A solid precipitated therefrom was separated by filtration, washed with water, and then dried, to obtain 6.7 g (yield: 94%) of 5-chloro-1-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoxaline-3-carboxylic acid as a pale yellow powder.
Name
ethyl 5-chloro-1-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoxaline-3-carboxylate
Quantity
7.7 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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